Product packaging for 2,6-Dichloro-3,5-dimethoxybenzoic acid(Cat. No.:CAS No. 75177-59-2)

2,6-Dichloro-3,5-dimethoxybenzoic acid

Cat. No.: B2938253
CAS No.: 75177-59-2
M. Wt: 251.06
InChI Key: SOTISHMVHPPTBO-UHFFFAOYSA-N
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Description

Contextual Significance in Contemporary Organic Synthesis and Materials Science

The primary significance of 2,6-Dichloro-3,5-dimethoxybenzoic acid in contemporary organic synthesis lies in its role as a specialized building block. The strategic placement of its functional groups allows for controlled and selective reactions, which is a cornerstone of modern synthetic chemistry.

In the realm of organic synthesis , this compound serves as a key intermediate in the preparation of more complex molecules. For instance, it is a documented precursor in the synthesis of certain kinase inhibitors, a class of molecules of significant interest in medicinal chemistry for their potential therapeutic applications. google.com The synthesis involves the conversion of the carboxylic acid group to an acyl chloride, a common transformation that opens the door to a variety of subsequent reactions, such as amidation. google.com

Furthermore, this compound is utilized in the synthesis of 2,6-dichloro-3,5-dimethoxy-benzamide. smolecule.com This transformation highlights its utility in introducing a highly substituted benzoyl moiety into a target molecule. The presence of the dichloro and dimethoxy groups can influence the biological activity and physical properties of the final product.

The application of this compound in materials science is not as well-documented in publicly available literature. While substituted benzoic acids, in general, can be used as ligands for metal-organic frameworks (MOFs) or as components in liquid crystals and polymers, specific research detailing the use of this particular compound in these areas is not readily found. Its rigid structure and potential for hydrogen bonding through the carboxylic acid group could theoretically make it a candidate for crystal engineering studies, but this remains an area for future investigation.

Current Research Landscape and Key Areas of Investigation

The current research landscape for this compound appears to be focused on its application as a synthetic intermediate. The primary area of investigation is its incorporation into larger, more complex molecules with potential biological activity.

Key areas of investigation include:

Development of Novel Synthetic Methodologies: Research is implicitly focused on the efficient synthesis of this compound itself and its subsequent conversion into derivatives. The preparation of its corresponding benzaldehyde (B42025) is a related area of synthetic interest. lookchem.com

Medicinal Chemistry Applications: The use of this compound in the synthesis of kinase inhibitors suggests an ongoing interest in its potential as a scaffold or building block in drug discovery programs. google.comlookchem.com The specific substitution pattern may be crucial for achieving desired potency and selectivity for a particular biological target.

Agrochemical Research: While less specific information is available, its role as an intermediate in the synthesis of agrochemicals is also noted, suggesting potential applications in the development of new pesticides or herbicides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Cl2O4 B2938253 2,6-Dichloro-3,5-dimethoxybenzoic acid CAS No. 75177-59-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-3,5-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O4/c1-14-4-3-5(15-2)8(11)6(7(4)10)9(12)13/h3H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTISHMVHPPTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1Cl)C(=O)O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Insights for 2,6 Dichloro 3,5 Dimethoxybenzoic Acid and Its Derivatives

Established Synthetic Routes to 2,6-Dichloro-3,5-dimethoxybenzoic Acid

While direct, high-yielding synthetic routes specifically targeting this compound are not extensively documented in publicly available literature, its synthesis can be logically approached through strategic precursor utilization and adaptation of known aromatic substitution reactions. Plausible synthetic strategies involve either the introduction of chloro substituents onto a pre-existing dimethoxybenzoic acid core or the methoxylation of a suitably substituted dichlorobenzoic acid derivative.

Strategic Precursor Utilization in Synthesis

The synthesis of structurally related compounds provides a blueprint for the potential preparation of this compound. For instance, the synthesis of 2,6-dimethoxybenzoic acid often commences from 1,3-dimethoxybenzene, which is then carboxylated. A similar strategy could be envisioned for the target molecule, starting with a chlorinated precursor such as 1,3-dichloro-2,5-dimethoxybenzene. Subsequent carboxylation, potentially via Grignard formation followed by reaction with carbon dioxide, or through directed ortho-metalation, could yield the desired product.

Another viable approach involves the modification of existing benzoic acids. For example, the synthesis of 3,6-dichloro-2-methoxybenzoic acid (Dicamba) starts from 2,5-dichloroaniline (B50420) google.com. This highlights the use of functional group interconversions on a substituted benzene (B151609) ring to achieve the final product. A hypothetical route to this compound could therefore begin with a suitably substituted aniline (B41778) or phenol, followed by a sequence of chlorination, methoxylation, and carboxylation or oxidation of a side chain.

The table below outlines potential precursors and the key transformations required to synthesize the target molecule.

Precursor CompoundKey Transformation(s)Plausibility
1,3-Dichloro-2,5-dimethoxybenzeneCarboxylation (e.g., via Grignard reagent or lithiation)High
3,5-Dimethoxybenzoic acidRegioselective dichlorinationModerate (selectivity could be an issue)
2,6-Dichlorobenzoic acid derivativeNucleophilic aromatic substitution with methoxide (B1231860)Moderate (activation of the ring may be necessary)
Substituted Aniline/PhenolHalogenation, methoxylation, Sandmeyer reaction/oxidationModerate to Low (multi-step and potential for side products)

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For chlorination reactions, the choice of chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide), catalyst (e.g., Lewis acids), and solvent can significantly impact the regioselectivity and efficiency of the reaction. Careful control of temperature and reaction time is also essential to prevent over-chlorination or decomposition of the starting material.

In the case of methoxylation reactions, the use of a strong base (e.g., sodium hydride) to generate the methoxide nucleophile and a suitable copper or palladium catalyst can facilitate the substitution of chloro groups. The choice of solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can also influence the reaction rate and yield.

Purification strategies, including recrystallization, column chromatography, and acid-base extraction, are vital for isolating the final product in high purity. The acidic nature of the carboxyl group can be exploited for purification by extracting the product into a basic aqueous solution, washing away neutral organic impurities, and then re-acidifying to precipitate the pure benzoic acid.

Synthesis of Novel Derivatives and Analogues

The 2,6-dichloro-3,5-dimethoxyphenyl moiety serves as a versatile scaffold for the synthesis of novel derivatives and analogues with potentially interesting biological or material properties.

Functionalization of the Benzoic Acid Core

The carboxylic acid group of this compound is a prime site for functionalization. Standard transformations can be employed to generate a variety of derivatives.

Esterification: Reaction with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) can produce the corresponding esters.

Amidation: Activation of the carboxylic acid, for instance by conversion to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine, yields amides.

Reduction: The carboxylic acid can be reduced to the corresponding benzyl (B1604629) alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

These functionalizations allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

Systematic Modification of Methoxy (B1213986) and Chloro Substituents

The methoxy and chloro substituents on the aromatic ring can also be systematically modified to create a library of analogues.

Demethylation: The methoxy groups can be cleaved to the corresponding phenols using reagents like boron tribromide (BBr₃). These phenols can then be re-alkylated with different alkyl halides to introduce novel ether functionalities.

Dechlorination: The chloro groups can be removed via catalytic hydrogenation, although this might also affect other functional groups in the molecule.

Nucleophilic Aromatic Substitution: While challenging, it may be possible to replace the chloro groups with other nucleophiles under specific conditions, potentially requiring the presence of activating groups or the use of transition metal catalysis.

The following table summarizes some potential modifications of the substituents.

SubstituentModification ReactionResulting Functional Group
MethoxyDemethylation (e.g., with BBr₃)Phenol
MethoxyEther cleavage and re-alkylationNovel ethers
ChloroCatalytic HydrogenationHydrogen
ChloroNucleophilic Aromatic SubstitutionVarious nucleophilic groups

Integration of the 2,6-Dichloro-3,5-dimethoxyphenyl Moiety into Complex Molecular Architectures

The 2,6-dichloro-3,5-dimethoxyphenyl moiety can be incorporated into larger, more complex molecules through various cross-coupling reactions. For instance, if a bromo or iodo substituent were present on the ring, Suzuki, Stille, or Sonogashira couplings could be employed to form new carbon-carbon bonds.

Furthermore, the functionalized derivatives of this compound, such as the corresponding alcohol or amine, can serve as building blocks in multi-step syntheses. For example, the benzyl alcohol derivative could be used in ether or ester synthesis, while an amino derivative could participate in amide bond formation or the synthesis of heterocyclic compounds. The unique electronic and steric properties imparted by the dichloro and dimethoxy substitution pattern make this moiety an intriguing component for the design of novel bioactive molecules and functional materials.

Catalytic Approaches in the Synthesis of this compound Derivatives

The development of catalytic methodologies has revolutionized the synthesis of complex organic molecules, offering efficient and selective routes to novel compounds. In the context of this compound, catalytic approaches provide powerful tools for the targeted derivatization of its scaffold, enabling the introduction of a wide array of functional groups. These methods are broadly categorized into transition metal-catalyzed reactions, and organocatalytic and biocatalytic transformations, each offering unique advantages in terms of reactivity, selectivity, and substrate scope.

Transition Metal-Catalyzed Reactions (e.g., Palladium-mediated transformations)

Transition metal catalysis, particularly using palladium, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine substituents on the this compound core serve as versatile handles for cross-coupling reactions, allowing for the introduction of new substituents at these positions.

Prominent among these transformations is the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of C-C bonds between organohalides and organoboron compounds. While direct examples on this compound are not extensively documented, studies on analogous dichlorinated aromatic systems demonstrate the feasibility and selectivity of this approach. For instance, the selective Suzuki-Miyaura cross-coupling of 2,4-dichloropyridines has been achieved with high regioselectivity, showcasing the ability of palladium catalysts to differentiate between electronically and sterically distinct chlorine atoms. nih.gov This suggests that selective functionalization of one of the chloro groups in this compound derivatives could be achievable under carefully optimized conditions.

The Heck reaction, another cornerstone of palladium catalysis, enables the coupling of aryl halides with alkenes. A relevant study details the synthesis of a precursor to the natural products carpatamides, starting from 2,4-dimethoxybenzoic acid. researchgate.net This process involved a decarboxylative iodination followed by a palladium(II)-catalyzed Heck reaction to introduce an acrylate (B77674) moiety. researchgate.net This example highlights the potential for functionalizing the aromatic ring of a dimethoxybenzoic acid derivative, a strategy that could be adapted for the derivatization of this compound.

Furthermore, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, offer a direct route to introduce nitrogen-containing substituents. Research on the regioselective amination of chlorobenzoic acids using copper catalysts has been reported, demonstrating the feasibility of C-N bond formation on such scaffolds. researchgate.net While this example uses copper, palladium-catalyzed systems are also well-established for similar transformations and could potentially be applied to this compound to generate novel aniline derivatives. ibs.re.krnih.govibs.re.kr

Table 1: Examples of Palladium-Catalyzed Reactions on Analogous Aromatic Scaffolds

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandProductYield (%)Reference
Suzuki-Miyaura Coupling2,4-DichloropyridineArylboronic acidsPd/IPrC4-Coupled productsModerate to good nih.gov
Heck Reaction2,4-Dimethoxy-5-iodonitrobenzeneMethyl acrylatePd(OAc)₂Methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylateGood researchgate.net
Amination (Copper-catalyzed)2-Chlorobenzoic acidsAniline derivativesCuIN-Aryl anthranilic acid derivativesUp to 99% researchgate.net

Note: The data in this table is based on reactions with analogous or related compounds to illustrate the potential of these catalytic methods for the derivatization of this compound.

Organocatalytic and Biocatalytic Transformations

In addition to transition metal-based methods, organocatalysis and biocatalysis have emerged as powerful and often complementary strategies for the synthesis of complex molecules. These approaches offer the advantages of being metal-free, often proceeding under mild reaction conditions, and exhibiting high levels of stereoselectivity.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. While specific applications to this compound are not widely reported, general organocatalytic methods for the functionalization of aromatic C-H bonds and the synthesis of biaryl compounds are of significant relevance. For example, an efficient organocatalytic method for the construction of biaryls through the direct C-H activation of arenes has been developed, employing 1,10-phenanthroline (B135089) as the catalyst in the presence of a strong base. nih.govresearchgate.net Such a strategy could potentially be explored for the direct coupling of this compound with other aromatic partners, offering a metal-free alternative to traditional cross-coupling reactions. nih.govrsc.orgrsc.org

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under environmentally benign conditions. While the direct biocatalytic derivatization of this compound is a nascent area of research, several classes of enzymes have shown promise for the transformation of substituted benzoic acids. Benzoic acid decarboxylases, for instance, are known to catalyze the regioselective carboxylation and decarboxylation of phenolic compounds, which is a biocatalytic equivalent of the Kolbe-Schmitt reaction. nih.gov The substrate scope of these enzymes is an active area of investigation. nih.gov

Furthermore, cytochrome P450 enzymes have been engineered to oxidize a range of substituted benzenes with high activity and selectivity. researchgate.net This raises the possibility of biocatalytically introducing hydroxyl groups or other modifications to the this compound scaffold. The continuous evolution of biocatalysis, including the development of novel enzyme cascades, holds significant potential for the future synthesis of complex derivatives from halogenated benzoic acids and other phenolic compounds. acs.orgrsc.orguq.edu.au

Table 2: Potential Organocatalytic and Biocatalytic Transformations for Benzoic Acid Derivatives

Catalytic ApproachReaction TypeCatalyst/EnzymePotential ApplicationReference
OrganocatalysisBiaryl Synthesis via C-H Activation1,10-PhenanthrolineDirect coupling with aromatic partners nih.govresearchgate.net
BiocatalysisCarboxylation/DecarboxylationBenzoic acid decarboxylasesModification of the carboxylic acid group or aromatic ring nih.gov
BiocatalysisOxidationCytochrome P450 enzymesIntroduction of hydroxyl groups researchgate.net

Note: This table outlines potential applications of organocatalytic and biocatalytic methods to benzoic acid derivatives based on existing research in the field.

Mechanistic Reaction Studies Involving 2,6 Dichloro 3,5 Dimethoxybenzoic Acid Substrates

Detailed Reaction Pathway Elucidation

Currently, there is a lack of published research that explicitly elucidates the detailed reaction pathways involving 2,6-dichloro-3,5-dimethoxybenzoic acid as a primary substrate. While it has been mentioned as a product in certain chemical processes, the step-by-step mechanisms leading to its formation or its subsequent transformations have not been a central focus of investigation. Elucidating such pathways would require in-depth studies involving techniques like isotopic labeling, intermediate trapping, and detailed product analysis under various reaction conditions.

Kinetic Investigations and Rate Determining Steps

A thorough understanding of a reaction mechanism is incomplete without kinetic data. However, kinetic investigations that would determine the reaction order, rate constants, and identify the rate-determining steps for reactions involving this compound are not available in the surveyed literature. Such studies are crucial for optimizing reaction conditions and for validating proposed mechanistic pathways.

Computational Mechanistic Predictions and Experimental Validation

Modern chemical research heavily relies on computational chemistry to predict reaction mechanisms and to complement experimental findings. Density Functional Theory (DFT) and other computational methods are powerful tools for mapping potential energy surfaces, identifying transition states, and calculating activation energies. While general computational studies on substituted benzoic acids exist, specific computational models and their experimental validation for this compound have not been reported.

Influence of Electronic and Steric Effects on Reaction Selectivity

The substituents on the aromatic ring of this compound are expected to exert a profound influence on its reactivity and the selectivity of its reactions. The two chlorine atoms at the ortho-positions relative to the carboxylic acid group would create significant steric hindrance, potentially directing incoming reagents away from the carboxyl group and influencing the regioselectivity of aromatic substitution reactions. Simultaneously, the electron-withdrawing nature of the chlorine atoms would decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Conversely, the two methoxy (B1213986) groups at the meta-positions would have an electron-donating effect through resonance, which could counteract the inductive withdrawal of the chlorine atoms and influence the orientation of incoming electrophiles. A quantitative analysis of these competing electronic and steric effects on reaction selectivity for this specific molecule is a subject that awaits detailed investigation.

Applications in Chemical Sciences: Beyond Primary Synthesis of 2,6 Dichloro 3,5 Dimethoxybenzoic Acid

Role as a Versatile Intermediate for Advanced Chemical Synthesis

Substituted benzoic acids are fundamental building blocks in organic synthesis. The presence of multiple, distinct functional groups—a carboxylic acid, chloro, and methoxy (B1213986) groups—on the aromatic ring of 2,6-dichloro-3,5-dimethoxybenzoic acid allows for regioselective reactions, making it a versatile precursor for more complex molecules.

The dichloro-substituted aromatic motif is a recurring feature in many pharmaceutical compounds. Structurally related molecules, such as 2,6-dichloro-3-fluorobenzonitrile, are recognized as useful pharmaceutical intermediates. researchgate.net The rigid structure provided by the benzene (B151609) ring, combined with the specific stereoelectronic effects of the chloro and methoxy substituents, makes this compound a promising scaffold. These substituents can influence the molecule's conformation and its ability to bind to biological targets. The carboxylic acid group serves as a convenient handle for derivatization, allowing for the construction of amides, esters, and other functional groups common in active pharmaceutical ingredients.

The class of chlorinated benzoic acids has a significant history in the agrochemical industry. A prominent example is Dicamba (3,6-dichloro-2-methoxybenzoic acid), a selective herbicide used to control broadleaf weeds. nih.govgoogle.comorst.edu Dicamba functions as a synthetic auxin, a type of plant growth regulator, demonstrating that this particular arrangement of substituents on a benzoic acid core can induce potent biological activity. nih.govgoogle.com The degradation of Dicamba in the environment leads to other chlorinated compounds, such as 3,6-dichlorosalicyclic acid, highlighting the metabolic pathways of these molecules. orst.edu Given its structural similarity to proven herbicides like Dicamba, this compound represents a viable precursor for the research and development of new agrochemicals with potentially novel modes of action or improved environmental profiles. Other related compounds, like 2,6-dihydroxybenzoic acid, are also known intermediates in the synthesis of modern herbicides. google.com

The utility of substituted benzoic acids extends to materials science. For instance, 3,5-dichlorobenzoic acid serves as a ligand in the synthesis of rare-earth molecular materials. researchgate.net These materials exhibit interesting luminescence and magnetic properties, driven by the supramolecular assembly of the components. researchgate.net The chlorine atoms on the aromatic ring play a crucial role in directing the crystal packing through halogen bonding. researchgate.net Furthermore, dichlorobenzoic acids have been used as raw materials for synthesizing heat-resistant energetic materials, indicating their stability and utility in creating robust chemical structures. chemicalbook.com The specific substitution pattern of this compound makes it a candidate for creating bespoke polymers, coordination complexes, and other advanced materials where precise control over intermolecular forces is required.

Supramolecular Chemistry and Crystal Engineering of Derivatives

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are governed by intermolecular interactions. The functional groups on this compound and its derivatives provide multiple opportunities for directing crystal packing and forming complex supramolecular assemblies.

The solid-state architecture of derivatives of this compound is controlled by a combination of non-covalent interactions. Analysis of related structures reveals the primary forces at play.

Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor and acceptor. It typically forms robust, predictable synthons, such as the head-to-head dimer or a catenary chain motif, which are common in benzoic acid crystal structures. ucl.ac.ukmdpi.com

Halogen Bonding: The chlorine atoms on the ring can act as electrophilic halogen bond donors, interacting with Lewis bases (such as the carbonyl oxygen or even other chlorine atoms). This type of interaction is increasingly used as a tool in crystal engineering to guide the assembly of molecules into specific arrangements. researchgate.netmdpi.com

Interaction TypeParticipating Functional GroupsRole in Crystal Structure
Hydrogen BondingCarboxylic Acid (COOH)Forms primary structural motifs like dimers and chains, defining the core architecture.
Halogen BondingAromatic Chlorine (C-Cl)Provides directional control, linking primary motifs into 2D sheets or 3D networks.
π-π StackingAromatic RingContributes to crystal packing efficiency and overall lattice energy.

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in both the pharmaceutical and materials sciences. The conformational flexibility of substituted benzoic acids often gives rise to polymorphism. For example, the related 2,6-dimethoxybenzoic acid exists in at least three polymorphic forms, which arise from different conformations of the molecule (syn-planar vs. anti-planar) and result in distinct hydrogen bonding patterns. mdpi.comresearchgate.net

The steric hindrance from the ortho-substituents (in this case, chlorine) forces the carboxylic acid group to twist out of the plane of the aromatic ring, a key factor in determining which polymorph is favored. bohrium.com This inherent structural diversity makes this compound a strong candidate for forming co-crystals. By introducing a second, complementary molecule (a co-former), new crystal structures can be designed with tailored physical properties, such as solubility or stability, through the formation of novel intermolecular interactions.

Table: Polymorphic Characteristics of the Analog Compound 2,6-Dimethoxybenzoic Acid mdpi.com
PolymorphMolecular ConformationPrimary Hydrogen Bonding MotifThermodynamic Stability
Form IAnti-planarCatemer Chain (C(4))Most Stable Form
Form IISyn-planarHomodimer (R²₂(8))Metastable
Form IIISyn-planarHomodimer (R²₂(8))Metastable (High-temperature form)

Self-Assembly Processes in Solution and Solid State

Scientific literature available through targeted searches does not currently provide specific experimental studies on the self-assembly processes, cocrystal formation, or other supramolecular structures directly involving this compound.

Exploration of Biological Activities (in vitro and mechanistic, non-clinical research focus)

The 2,6-dichloro-3,5-dimethoxyphenyl moiety, derived from this compound, is a critical structural feature in a variety of compounds investigated for their therapeutic potential.

In Vitro Enzymatic Inhibition Profiling

While this scaffold has been explored for various enzymatic targets, its most prominent role is in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. Information regarding its activity as a Phosphodiesterase 4 or Butyrylcholinesterase inhibitor is not available in the reviewed literature.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The 2,6-dichloro-3,5-dimethoxyphenyl group is integral to the design of potent and selective FGFR inhibitors, a class of molecules investigated for their potential in cancer therapy. researchgate.netnih.gov This specific substitution pattern on the phenyl ring has been shown to enhance potency and selectivity for FGFRs over other protein kinases. nih.govmdpi.com

Derivatives incorporating this moiety have demonstrated significant inhibitory activity against FGFR1. For instance, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were developed and evaluated for their FGFR inhibitory action. researchgate.netrsc.org One of the initial compounds in this series, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide, was identified as a potent FGFR1 inhibitor with a half-maximal inhibitory concentration (IC50) of 69.1 nM. researchgate.netnih.gov Further optimization of this structure led to the synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, which exhibited even greater potency against FGFR1, with an IC50 value of approximately 30.2 nM. researchgate.netnih.govrsc.org

Similarly, the 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a highly effective core for FGFR1 inhibitors. The lead compound from this series demonstrated high enzymatic and cellular activities against FGFR1, with an IC50 of 0.3 nM and 1.7 nM, respectively. nih.gov The inclusion of the two chlorine atoms at the ortho positions of the dimethoxyphenyl ring was crucial for this high potency and selectivity. nih.gov

Another key molecule, PRN1371, an irreversible covalent FGFR inhibitor, features the 2,6-dichloro-3,5-dimethoxyphenyl group. This compound demonstrated potent inhibition of FGFR1. acs.org

Compound NameTargetIC50 (nM)Reference
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamideFGFR169.1 researchgate.netnih.gov
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamideFGFR130.2 researchgate.netnih.gov
6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine derivative (4a)FGFR1 (enzymatic)0.3 nih.gov
6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine derivative (4a)FGFR1 (cellular)1.7 nih.gov

Antimicrobial Efficacy Studies (Laboratory Scale)

Research into the antimicrobial properties of compounds containing the 2,6-dichloro-3,5-dimethoxyphenyl moiety has identified molecules with notable antibacterial activity. A study on polyketides from the marine-derived fungus Fusarium solani led to the isolation of (Z)-4-(2,6-dichloro-3,5-dimethoxyphenyl)pent-3-en-2-one. nih.gov This compound was evaluated for its antibacterial efficacy against both Gram-positive and Gram-negative bacteria. It demonstrated activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL for both strains. nih.gov

Compound NameBacterial StrainMIC (µg/mL)Reference
(Z)-4-(2,6-dichloro-3,5-dimethoxyphenyl)pent-3-en-2-oneStaphylococcus aureus32 nih.gov
Escherichia coli32 nih.gov

Antioxidant Capacity Assessments (Chemical and Cell-Free Systems)

Based on a review of the available scientific literature, no specific studies detailing the antioxidant capacity of this compound or its direct derivatives in chemical or cell-free systems have been reported.

Structure-Activity Relationship (SAR) Studies in Non-Clinical Models

The 2,6-dichloro-3,5-dimethoxyphenyl scaffold has been central to extensive structure-activity relationship (SAR) studies, particularly in the context of FGFR inhibitors. These studies have elucidated key structural requirements for potent and selective inhibition.

The substitution pattern of the phenyl ring is critical. The presence of chlorine atoms at the 2- and 6-positions of the phenyl ring is a key factor for achieving high potency and selectivity for FGFRs. nih.gov A SAR study established a clear preference for 2,6-dichloro substitutions to impart this selectivity and potency. mdpi.com Replacing the 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group in one series of pyrido[2,3-d]pyrimidines resulted in a highly selective FGFR tyrosine kinase inhibitor. acs.org

For the 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole series, modifications at the C4-position of the indazole ring were explored to access a new binding subpocket in the ATP site of FGFR. researchgate.netresearchgate.net Initial studies with an N-phenyl carboxamide at this position (IC50 = 69.1 nM) showed good activity. researchgate.netrsc.org SAR analysis indicated that introducing substituents on the appended phenyl ring could further enhance potency. For example, adding an acetyl or methoxy group at the meta position of the phenyl ring led to an increase in activity against FGFR1 compared to substitutions at the para position. rsc.org The most significant increase in potency was achieved by introducing a 3-(4-methylpiperazin-1-yl)phenyl group, which resulted in an IC50 value of 30.2 nM. researchgate.netrsc.org This highlights the importance of this extended moiety for optimal interaction with the enzyme.

In the development of irreversible inhibitors like PRN1371, the linker between the core scaffold and the reactive acrylamide (B121943) group was investigated. SAR studies focusing on the N-8 position of the pyridopyrimidinone core found that a propylpiperazine linker was preferred over an ethylpiperazine linker for achieving higher FGFR1 occupancy and cellular potency. acs.org

Computational and Theoretical Investigations of 2,6 Dichloro 3,5 Dimethoxybenzoic Acid Systems

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity Prediction)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules like 2,6-dichloro-3,5-dimethoxybenzoic acid. DFT provides a balance between computational cost and accuracy, making it a widely used method for studying polyatomic organic compounds. researchgate.netresearchgate.net

The primary outputs of DFT calculations include the optimized molecular geometry, which represents the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be determined. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Further analysis, such as Natural Bond Orbital (NBO) analysis, can reveal details about charge distribution, intramolecular charge transfer, and hyperconjugative interactions, which are crucial for understanding the molecule's stability and bonding characteristics. researchgate.net These calculations can predict sites within the molecule that are susceptible to electrophilic or nucleophilic attack, thereby providing a theoretical basis for its reaction mechanisms.

Table 1: Representative Electronic Properties Calculable by DFT for this compound Note: The following values are illustrative examples of typical DFT calculation outputs and not experimental data.

PropertyDescriptionTypical Calculated Value (Example)
Total EnergyThe total electronic energy of the optimized molecular structure.-1385 Hartrees
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-6.8 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.-1.5 eV
HOMO-LUMO GapThe energy difference between the HOMO and LUMO, indicating chemical reactivity.5.3 eV
Dipole MomentA measure of the overall polarity of the molecule.2.1 Debye

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects

While quantum chemical calculations provide insight into the static, lowest-energy state of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations are used to explore the conformational landscape of this compound, revealing the different shapes (conformations) it can adopt due to the rotation of its single bonds, particularly the methoxy (B1213986) and carboxylic acid groups. researchgate.netnih.gov

In an MD simulation, the molecule is placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The interactions between all atoms are calculated using a classical mechanical model known as a force field. By solving Newton's equations of motion, the trajectory of each atom is tracked over time, typically for nanoseconds to microseconds. nih.gov

This process, known as conformational sampling, is crucial for understanding how the molecule behaves in solution. It can identify the most stable and frequently adopted conformations, as well as the energy barriers between them. Furthermore, MD simulations explicitly model solvation effects, showing how solvent molecules arrange around the solute and influence its structure and dynamics. This information is vital for understanding how the compound might fit into a biological target's binding pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For a series of analogs based on the this compound scaffold, QSAR can be a powerful tool for deriving design principles for new, more potent compounds. nih.govfrontiersin.org

The QSAR process involves several steps:

Data Set Preparation : A series of compounds with known biological activities (e.g., IC50 values) is collected.

Descriptor Calculation : For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular weight, volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., LogP) properties. mdpi.comijpbs.net

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity. frontiersin.orgnih.gov

Model Validation : The predictive power of the model is rigorously tested using statistical techniques like cross-validation and by using an external set of compounds not included in the model's training. nih.gov

A validated QSAR model can be used to predict the activity of novel, yet-to-be-synthesized derivatives. By analyzing the model, researchers can identify which molecular properties (descriptors) are most important for enhancing activity, thus providing clear design principles for future drug development efforts. nih.gov

Table 2: Example Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorProperty Represented
TopologicalWiener IndexMolecular branching and compactness.
ElectronicPartial ChargesCharge distribution within the molecule.
ThermodynamicLogPLipophilicity/hydrophobicity of the molecule.
Quantum ChemicalHOMO/LUMO EnergyElectron-donating/accepting ability.
StericMolecular VolumeThe size and shape of the molecule.

Cheminformatics Approaches for Compound Library Design and Virtual Screening

Cheminformatics combines computer and information science to address problems in chemistry. In the context of this compound, cheminformatics approaches are invaluable for designing focused compound libraries and for performing virtual screening to identify potential new drug candidates. nih.gov

Compound Library Design : Using the this compound scaffold as a starting point, cheminformatics tools can be used to generate a large, virtual library of derivatives. This is achieved by systematically adding or modifying functional groups at various positions on the core structure. Algorithms can then be applied to ensure the library has optimal chemical diversity and desirable drug-like properties (e.g., adhering to Lipinski's Rule of Five), while remaining synthetically feasible. nih.gov

Virtual Screening : Once a virtual library is created, it can be computationally screened against a specific biological target (e.g., an enzyme or receptor) to identify compounds that are likely to be active. This process is much faster and less expensive than physically testing every compound. nih.gov Common virtual screening methods include:

Ligand-based screening : This method uses the structure of known active compounds to find other molecules in the library with similar shapes or pharmacophoric features.

Structure-based screening : If the 3D structure of the biological target is known, molecular docking simulations can be used to predict how each compound in the library will bind to the target's active site and to estimate its binding affinity. nih.gov

The top-scoring compounds from virtual screening, known as "hits," are then prioritized for chemical synthesis and subsequent experimental testing, significantly streamlining the early stages of the drug discovery process. nih.gov

Emerging Research Directions and Future Perspectives

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of complex molecules, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. For 2,6-Dichloro-3,5-dimethoxybenzoic acid, future research is geared towards developing more sustainable and efficient synthetic protocols.

Traditional synthesis routes for halogenated aromatic compounds often involve harsh reagents and elevated temperatures. Modern approaches, however, are exploring photocatalytic processes and the use of sustainable, low-cost catalysts. For instance, recent advancements have demonstrated eco-friendly methods for chlorination using iron and sulfur catalysts activated by mild blue light at room temperature. rice.educhemanalyst.comchemeurope.comsciencedaily.com This type of photocatalytic process eliminates the need for aggressive chlorinating agents and reduces the generation of difficult-to-separate byproducts. rice.edu The application of such a method could provide a more targeted and efficient way to synthesize chlorinated molecules like this compound, significantly lowering the environmental impact. chemanalyst.com

Furthermore, the development of green catalysts for the synthesis of benzoic acid and its derivatives is a key area of research. mdpi.comresearchgate.nettandfonline.comrsc.org Catalytic systems that can be recycled and reused, and that operate under milder conditions, are highly desirable. mdpi.com For example, the use of water as a solvent in catalytic oxidations represents a significant step towards a more environmentally friendly process. mdpi.com Research into novel catalysts, such as those based on abundant metals or even nanocrystalline metal oxides, could pave the way for more sustainable production methods for a range of benzoic acid derivatives. researchgate.nettandfonline.com

Green Chemistry ApproachPotential Application in SynthesisAnticipated Benefits
Photocatalysis Light-activated chlorination of the aromatic ringUse of mild conditions (room temperature), reduced byproducts, higher selectivity. rice.educhemanalyst.com
Recyclable Catalysts Use of heterogeneous catalysts for oxidation or esterification stepsEase of separation from the reaction mixture, potential for continuous flow processes, reduced catalyst waste. mdpi.comresearchgate.net
Aqueous Reaction Media Performing synthesis steps in water instead of organic solventsReduced use of volatile organic compounds (VOCs), improved safety profile, lower environmental impact. mdpi.com
Biomass-derived Feedstocks Conversion of renewable lignocellulosic biomass to benzoic acid precursorsReduced reliance on fossil fuels, potential for a circular economy approach in chemical manufacturing. researchgate.net

Exploration in Advanced Functional Materials and Nanotechnology

The unique structural features of this compound, including its rigid aromatic core, halogen substituents, and functional carboxylic acid group, make it an intriguing candidate for the development of advanced materials.

One of the most promising areas of exploration is in the field of metal-organic frameworks (MOFs). MOFs are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. scispace.comrsc.orgbrieflands.comnih.govglobethesis.com Benzoic acid and its derivatives are commonly used as organic linkers in the synthesis of MOFs due to their ability to form stable coordination bonds with metal centers. brieflands.comnih.gov The presence of chlorine and methoxy (B1213986) groups on the aromatic ring of this compound could be used to fine-tune the properties of the resulting MOF, such as its pore size, surface area, and chemical functionality. These tailored MOFs could find applications in gas storage, separation, and catalysis. globethesis.com For example, a study on a zinc-based MOF containing benzoic acid demonstrated exceptional thermal stability. brieflands.comnih.gov

The integration of this compound into polymer science is another exciting frontier. The benzoyl group can be incorporated into polymer chains, and the properties of the resulting polymer can be modified by the substituents on the aromatic ring. mdpi.com For instance, the dichloro-substituted aromatic core could enhance the thermal stability or flame retardant properties of a polymer. Furthermore, the carboxylic acid group provides a reactive handle for polymerization or for grafting onto other polymer backbones, creating materials with tailored properties for specific applications. Research into polymers derived from substituted benzoic acids is ongoing, with potential uses in membranes, coatings, and specialty plastics. google.com

Material ClassPotential Role of this compoundPotential Applications
Metal-Organic Frameworks (MOFs) As an organic linker to connect metal nodes.Gas storage and separation, catalysis, chemical sensing. rsc.orgglobethesis.com
Specialty Polymers As a monomer or a modifying agent.High-performance plastics, flame-retardant materials, functional coatings. mdpi.comgoogle.com
Nanoparticles As a surface functionalizing agent.Targeted drug delivery, bio-imaging, catalysis.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemistry, particularly in the design of new molecules with desired properties. nih.govmdpi.com These computational tools can analyze vast datasets of chemical information to identify structure-activity relationships and predict the properties of novel compounds, thereby accelerating the discovery process. nih.gov

For this compound, AI and ML could be employed to design derivatives with enhanced biological activity or specific material properties. nih.govnih.gov For example, machine learning models can be trained to predict the reactivity of halogenated aromatic compounds, which could guide the synthesis of new derivatives with improved characteristics. acs.orgnih.govnih.gov By inputting the structure of the parent compound, these models can predict the outcomes of various chemical reactions, allowing chemists to prioritize the most promising synthetic routes. acs.orgnih.gov

In the context of drug discovery, AI can be used to screen virtual libraries of compounds based on this compound for their potential to interact with specific biological targets. researchgate.netnih.gov Generative AI models can even propose entirely new molecular structures based on a set of desired parameters, potentially leading to the discovery of novel therapeutic agents. youtube.com These in silico methods significantly reduce the time and cost associated with traditional trial-and-error approaches to drug development. mdpi.com Furthermore, computational studies can be used to investigate the antioxidant activity and other physicochemical properties of benzoic acid derivatives, providing valuable insights for the design of new functional molecules. scielo.org.zaresearchgate.net

AI/ML ApplicationRelevance to this compoundPotential Outcome
Predictive Modeling Predicting physicochemical properties (e.g., solubility, toxicity) and reactivity of new derivatives. acs.orgnih.govFaster identification of promising candidate molecules with desired characteristics.
Virtual Screening Screening large virtual libraries of derivatives against biological targets.Identification of potential new drug candidates for various diseases. nih.gov
De Novo Design Generating novel molecular structures with optimized properties based on the core scaffold. youtube.comDiscovery of innovative compounds with enhanced performance for material or therapeutic applications.
Reaction Prediction Predicting the outcomes and optimal conditions for synthetic modifications. nih.govMore efficient and targeted synthesis of new derivatives.

Q & A

Q. What are the recommended synthetic routes for 2,6-dichloro-3,5-dimethoxybenzoic acid, and how can reaction conditions be optimized?

A common method involves Suzuki-Miyaura coupling, where 3,5-dimethoxy-4-hydroxybenzoic acid is halogenated using chlorinating agents (e.g., POCl₃ or SOCl₂) under controlled temperatures (40–60°C) to introduce chlorine substituents. Subsequent methylation with dimethyl sulfate or iodomethane in alkaline media yields the dimethoxy groups. Optimization requires monitoring reaction time and stoichiometry to avoid over-halogenation or demethylation . For purity, recrystallization in ethanol/water (1:3 v/v) is effective, with yields typically >70% .

Q. How can researchers verify the structural integrity of synthesized this compound?

Use a combination of:

  • NMR spectroscopy : 1H^1H NMR should show singlet peaks for aromatic protons (δ 7.2–7.4 ppm) and methoxy groups (δ 3.8–4.0 ppm). 13C^{13}C NMR confirms carbonyl (δ ~170 ppm) and chlorine-substituted carbons (δ 120–130 ppm) .
  • High-resolution mass spectrometry (HRMS) : Expected [M+H]+^+ at m/z 265.01 (C₉H₇Cl₂O₄) with <2 ppm error .
  • HPLC : Reverse-phase C18 columns (acetonitrile/0.1% formic acid gradient) can confirm purity (>95%) .

Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?

The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (DMSO, DMF) and methanol. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (pH 7.4) to avoid precipitation. Sonication at 40°C for 10–15 minutes enhances dissolution .

Advanced Research Questions

Q. How does microbial degradation of this compound occur, and what intermediates are formed?

Aminobacter sp. MSH1 degrades the compound via hydroxylation at the 3-position, forming 2,6-dichloro-3,5-dihydroxybenzoic acid. This intermediate undergoes dechlorination by glutathione-dependent dehalogenases, yielding 2-chloro-3,5-dihydroxybenzoic acid. LC-MS/MS with MRM transitions (m/z 265 → 229) tracks degradation kinetics. Optimal conditions include pH 6.5–7.5 and 30°C .

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibition?

The compound serves as a scaffold for Bruton’s tyrosine kinase (BTK) inhibitors. In thieno[3,2-d]pyrimidine derivatives, its dichloro-dimethoxy groups enhance hydrophobic binding to the BTK active site (IC₅₀ < 50 nM). Structure-activity relationship (SAR) studies show that replacing methoxy groups with bulkier substituents (e.g., ethoxy) reduces potency due to steric hindrance .

Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental samples?

Challenges include matrix interference and low recovery rates (<60%). Use solid-phase extraction (SPE) with C18 cartridges, followed by UPLC-ESI-MS/MS in negative ion mode. Limit of detection (LOD) can reach 0.1 µg/L with a linear range of 0.5–100 µg/L. Internal standards (e.g., deuterated analogs) improve accuracy .

Q. How do electronic effects of substituents influence the acidity of this compound?

The electron-withdrawing chlorine atoms increase acidity (pKa ~2.8), while methoxy groups exert an electron-donating effect, slightly raising pKa compared to unsubstituted benzoic acid (pKa 4.2). Computational DFT studies (B3LYP/6-311+G(d,p)) correlate substituent Hammett constants (σ) with experimental pKa values .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions to prevent hydrolysis of chlorine or methoxy groups.
  • Degradation studies : Include negative controls (e.g., heat-killed microbes) to confirm enzymatic pathways .
  • Analytical validation : Perform spike-and-recovery tests in complex matrices (e.g., soil extracts) to validate quantification methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.